molecular formula C11H16O4 B2410823 Dimethyl 2-methyl-2-pent-4-ynylpropanedioate CAS No. 2580219-95-8

Dimethyl 2-methyl-2-pent-4-ynylpropanedioate

Cat. No.: B2410823
CAS No.: 2580219-95-8
M. Wt: 212.245
InChI Key: MCVNANSFFXEAJD-UHFFFAOYSA-N
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Description

Dimethyl 2-methyl-2-pent-4-ynylpropanedioate is an organic compound with the molecular formula C₁₀H₁₄O₄. It is a derivative of propanedioate, featuring a pent-4-ynyl group and two methyl ester groups. This compound is primarily used in research and development settings, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-methyl-2-pent-4-ynylpropanedioate typically involves the esterification of 2-methyl-2-pent-4-ynylpropanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-methyl-2-pent-4-ynylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-methyl-2-pent-4-ynylpropanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-methyl-2-pent-4-ynylpropanedioate involves its interaction with various molecular targets, including enzymes and receptors. The compound can undergo hydrolysis to release active intermediates that interact with specific pathways, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-methyl-2-pent-4-ynylmalonate
  • Dimethyl 2-methyl-2-pent-4-ynylsuccinate
  • Dimethyl 2-methyl-2-pent-4-ynylglutarate

Uniqueness

Dimethyl 2-methyl-2-pent-4-ynylpropanedioate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its pent-4-ynyl group provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

dimethyl 2-methyl-2-pent-4-ynylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-5-6-7-8-11(2,9(12)14-3)10(13)15-4/h1H,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVNANSFFXEAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC#C)(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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